![molecular formula C13H10BrN3O2 B13852698 5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13852698.png)
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenoxy group enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of 6-amino-2-thiouracil with 3-(4-bromophenyl)-1-(4-fluorophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . This reaction forms the pyrido[2,3-d]pyrimidine core, which is then further functionalized to introduce the bromophenoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (MeONa) in butanol (BuOH) can be used for substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used to oxidize the bromophenoxy group.
Cyclization: Cyclization reactions often require the use of bases like ammonium acetate (NH4OAc) under reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of pyrido[2,3-d]pyrimidines in biological systems.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . This can result in various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These are isomers of pyrido[2,3-d]pyrimidin-5-ones and also show significant biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds have a different ring fusion pattern but share similar chemical properties and biological activities.
Uniqueness
The uniqueness of 5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenoxy group enhances its potential for various chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H10BrN3O2 |
|---|---|
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10BrN3O2/c14-8-1-3-9(4-2-8)19-11-5-6-15-12-10(11)7-16-13(18)17-12/h1-6H,7H2,(H2,15,16,17,18) |
InChI-Schlüssel |
DSWYPVAIZRFXCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CN=C2NC(=O)N1)OC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


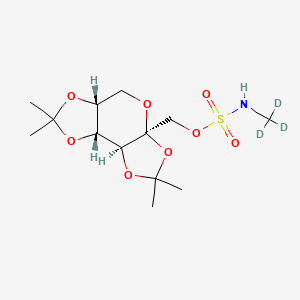
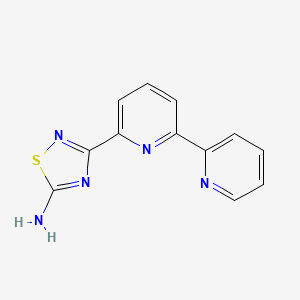
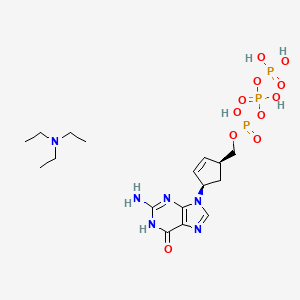

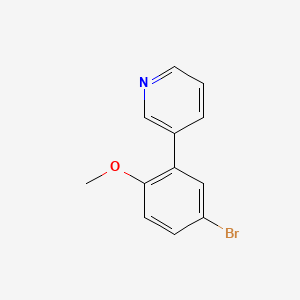
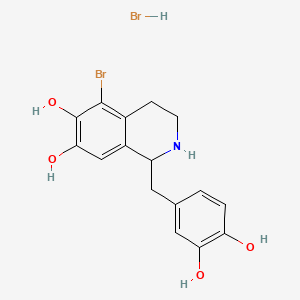
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)
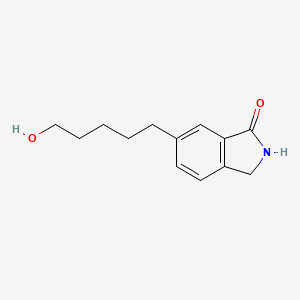
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)

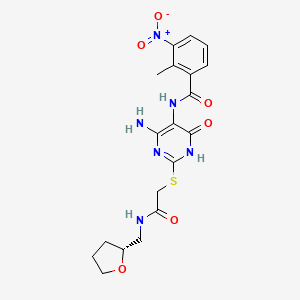
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
